molecular formula C8H5FN2 B3350367 2-Fluoroquinoxaline CAS No. 2712-12-1

2-Fluoroquinoxaline

Cat. No.: B3350367
CAS No.: 2712-12-1
M. Wt: 148.14 g/mol
InChI Key: RWYDWNBCELWNLD-UHFFFAOYSA-N
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Description

2-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5FN2 It is a derivative of quinoxaline, where one of the hydrogen atoms in the quinoxaline ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinoxaline typically involves the reaction of o-phenylenediamine with a fluorinated 1,2-dicarbonyl compound. One common method includes the condensation of o-phenylenediamine with 2-fluoro-1,2-diketone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroquinoxaline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring .

Scientific Research Applications

2-Fluoroquinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoroquinoxaline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its biological activity .

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the fluorine substitution.

    2-Chloroquinoxaline: A similar compound where the fluorine atom is replaced by chlorine.

    2-Bromoquinoxaline: Another analog with a bromine atom instead of fluorine.

Uniqueness: 2-Fluoroquinoxaline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-fluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDWNBCELWNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449111
Record name 2-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2712-12-1
Record name 2-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution containing quinoxaline (15.6 g), 120 mmol) and iodine (30.5 g, 120 mmol) in CF2ClCFCl2 (150 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (165 mmol) as a 10% mixture in nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 40 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (300 ml), neutralised with sodium bicarbonate and continuously extracted with dichloromethane for 24 hours. The organic extracts were dried and evaporated to an oil (13.6 g). GC/MS analysis showed a 49% conversion of quinoxaline. The oil was purified by column chromatography on silica gel using dichloromethane as eluant to give pure 2-fluoroquinoxaline as a pale yellow oil (5.30 g, 62% based on 49% conversion); RF 0.53; δH (200 MHz; CDCl3 ; Me4Si) 7.7 ppm (2H, m), 7.9 (1H, m), 8.1 (1H, m), 8.67 (1H, d, JH,F 7.9, H-3); δF (250 MHZ; CDCl3 ; Me4Si) -75.1 ppm (s); δC (50.3 MHz, CDC13, Me4Si) 128.4 ppm (d, 4JC,F 1.6, C-8), 129.4 (s, C-7), 129.45 (s, C-6), 131.6 (s, C-5), 136.5 (d, 2JC,F 42.6, C-3), 139.72 (d, 3JC,F 10.9, C-8a), 141.52 (d 4JC,F 1.8, C-4a), 156.74 (d, 1JC-F 256.0, C-2); m/z (E1+) 148 (M+, 100), 129 (20), 121 (12), 103 (17), 76 (24), 50 (17); and 2,3-difluoroquinoxaline (0.27 g, 3%) as a pale yellow solid; RF 0.75; δH (400 MHz, CDCl3, Me4Si) 7.79 ppm (2H, m, Ar-H), 7.99 (2H, m, Ar-H); δC (50 MHz, CDCl3, Me4Si) 127.8 (s, C-8), 130.4 (s, C-7), 130.4 (s, C-7), 138.4 (d d, 3JC-F 5.4, C-4a), 146.1 (d d, 1JC-F 261.3,2JC-F 39.5, C-2); δF (235 MHz, CDCl3, CFCl3) -82.8 ppm (s); m/z (E1+) 166 (M+, 100%), 139 (11).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
165 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A mixture of 2-chloroquinoxaline (1.65 g, 10 mmol), potassium fluoride (1.16 g, 20 mmol) and dry dimethyl sulfoxide (10 mL) was heated with stirring for 4 h. After cooling to room temperature the mixture was filtered through silica gel with 10% ether/hexane as the eluent to afford 2-fluoroquinoxaline as a colorless oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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